1H-Indole-3-tetradecanol, 5-methoxy-

Description

BenchChem offers high-quality 1H-Indole-3-tetradecanol, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-tetradecanol, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

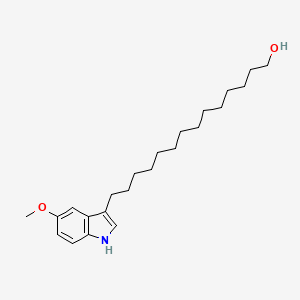

Structure

2D Structure

3D Structure

Properties

CAS No. |

651331-32-7 |

|---|---|

Molecular Formula |

C23H37NO2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

14-(5-methoxy-1H-indol-3-yl)tetradecan-1-ol |

InChI |

InChI=1S/C23H37NO2/c1-26-21-15-16-23-22(18-21)20(19-24-23)14-12-10-8-6-4-2-3-5-7-9-11-13-17-25/h15-16,18-19,24-25H,2-14,17H2,1H3 |

InChI Key |

RQFWABASLHVWFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCO |

Origin of Product |

United States |

Contextualizing the Research Landscape of 1h Indole 3 Tetradecanol, 5 Methoxy

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Biology Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry and chemical biology. nih.govpcbiochemres.comnih.gov This heterocyclic system is a prevalent scaffold in a vast number of natural and synthetic molecules that exhibit significant biological activities. nih.gov The versatility of the indole ring allows for the synthesis of diverse compound libraries, which can be screened against various biological targets to identify novel therapeutic agents. nih.govbio-connect.nl

Indole derivatives are integral to fundamental biochemical processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a biosynthetic precursor to a wide array of secondary metabolites. nih.govpcbiochemres.com In humans, crucial neurotransmitters such as serotonin (B10506), which regulates mood and sleep, are indole derivatives. pcbiochemres.comnih.govcreative-proteomics.com

The pharmacological applications of indole-based compounds are extensive and well-documented. They have been successfully developed into a range of therapeutics, including:

Anticancer agents: Compounds like vincristine (B1662923) and vinblastine (B1199706) are tubulin polymerization inhibitors used in cancer chemotherapy. nih.govnih.gov

Anti-inflammatory drugs: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole structure. pcbiochemres.comnih.gov

Antimicrobial and antiviral compounds: Researchers have synthesized numerous indole derivatives with demonstrated efficacy against various pathogens. bio-connect.nl

Neuroprotective agents: The neuroprotective potential of certain indole derivatives is an active area of investigation. mdpi.com

The rich chemistry of the indole nucleus, particularly its reactivity in electrophilic substitution reactions, makes it a prime candidate for the synthesis of novel and potent pharmaceutical intermediates. creative-proteomics.comnbinno.com

Rationale for Investigating the Unique Structural Features of 1H-Indole-3-tetradecanol, 5-methoxy-

The specific compound, 1H-Indole-3-tetradecanol, 5-methoxy-, presents a compelling case for focused research due to its distinct structural characteristics. While direct research on this molecule is limited, its constituent parts—the 5-methoxyindole (B15748) core and the 3-tetradecanol (B167567) substituent—provide a strong rationale for its investigation.

The 5-methoxy group is known to enhance the reactivity and biological activity of the indole ring. evitachem.comchim.it Methoxy-substituted indoles are found in numerous biologically active natural products. chim.it Research on 5-methoxyindole derivatives has revealed their potential as agonists for serotonin receptors and their neuroprotective properties. mdpi.comnih.gov For example, 5-methoxy-1H-indole-2-carboxylic acid has shown promise in reducing oxidative stress and improving outcomes in preclinical stroke models. semanticscholar.org The presence of the methoxy (B1213986) group at the 5-position can significantly influence the compound's electronic properties and its interactions with biological targets. evitachem.com

The 3-tetradecanol substituent is a long alkyl chain that introduces significant lipophilicity to the molecule. This feature can have a profound impact on the compound's pharmacokinetic properties, such as its solubility, membrane permeability, and potential for protein binding. evitachem.com The length and nature of this chain could be a critical determinant of the compound's biological activity and its mechanism of action.

The synthesis of 1H-Indole-3-tetradecanol, 5-methoxy- would likely involve the functionalization of a 5-methoxyindole precursor, a common strategy in the creation of diverse indole derivatives. evitachem.comchim.it

Identified Research Gaps and Strategic Objectives for Scholarly Inquiry into the Compound

Despite the broad interest in indole and 5-methoxyindole derivatives, 1H-Indole-3-tetradecanol, 5-methoxy- remains a largely unexplored molecule. This presents a clear research gap and a number of strategic objectives for future investigation:

Synthesis and Characterization: A primary objective would be the development of an efficient and scalable synthesis route for 1H-Indole-3-tetradecanol, 5-methoxy-. evitachem.com Following synthesis, comprehensive structural elucidation and characterization using modern analytical techniques such as NMR and mass spectrometry would be essential.

Biological Screening: A crucial next step would be to subject the compound to a battery of biological assays to determine its potential pharmacological activities. Based on the known properties of related indole derivatives, screening for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects would be a logical starting point. nih.govbio-connect.nl

Structure-Activity Relationship (SAR) Studies: Investigating how the 5-methoxy group and the 3-tetradecanol chain contribute to any observed biological activity would be a key research direction. This could involve the synthesis and testing of analogues with different substituents at these positions to establish clear structure-activity relationships.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanism of action. This could involve identifying the specific cellular targets and signaling pathways that the compound modulates.

The exploration of this novel indole derivative holds the potential to uncover new therapeutic leads and to deepen our understanding of the chemical biology of this important class of compounds.

Strategic Approaches to the Chemical Synthesis and Advanced Derivatization of 1h Indole 3 Tetradecanol, 5 Methoxy

Established Synthetic Pathways for the 5-Methoxyindole (B15748) Core

The 5-methoxyindole scaffold is a common structural motif in many biologically active compounds. Its synthesis has been approached through various well-established methods, often involving the formation of the indole (B1671886) ring from substituted aniline (B41778) or nitroaromatic precursors.

The regioselective functionalization of the indole nucleus is a critical aspect of synthesizing specifically substituted indoles like 5-methoxyindole. Directing the methoxy (B1213986) group to the C-5 position can be achieved by starting with a precursor that already contains the methoxy group in the desired position on the benzene (B151609) ring. For instance, p-anisidine (B42471) can be a key starting material.

One common strategy is the Fischer indole synthesis , which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-methoxyindole, 4-methoxyphenylhydrazine would be the appropriate starting material.

Another approach involves the dehydrogenation of a substituted indoline . For example, 5-methoxyindoline (B1354788) can be dehydrogenated to 5-methoxyindole in high yield by refluxing in mesitylene (B46885) in the presence of a palladium catalyst. prepchem.com

Direct functionalization of the indole ring at the C-5 position is also possible, though it can be challenging to achieve high regioselectivity. For instance, direct iodination of indoles at the C-5 position has been reported, which can then be followed by a substitution reaction to introduce the methoxy group. rsc.org

Table 1: Comparison of Synthetic Methods for the 5-Methoxyindole Core

| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Versatile, well-established | Can produce regioisomeric byproducts |

| Indoline Dehydrogenation | 5-Methoxyindoline | Pd/C, high temperature | High yield | Requires pre-synthesized indoline |

| Direct C-5 Functionalization | Indole | Iodination agent, then methoxide (B1231860) source | Direct approach | Can lack regioselectivity |

Recent advancements in synthetic methodologies have provided more efficient and environmentally benign routes to 5-methoxyindole and its derivatives. For example, a method for the synthesis of 5-methoxyindole has been developed starting from 3-methyl-4-nitroanisole. orgsyn.org This multi-step synthesis proceeds through the formation of 5-methoxy-2-nitrophenylacetic acid, which is then cyclized and reduced to afford the indole ring. orgsyn.org

Another modern approach involves the use of patent literature that describes the synthesis of 5-methoxytryptamine (B125070), a derivative of 5-methoxyindole, which highlights various strategies for constructing the 5-methoxyindole core as a key intermediate. googleapis.comgoogle.com These methods often focus on improving yields and simplifying purification processes.

Introduction of the Tetradecanol (B45765) Moiety at Indole C-3

Once the 5-methoxyindole core is obtained, the next critical step is the introduction of the tetradecanol side chain at the C-3 position. This is typically a two-step process involving an initial acylation followed by a selective reduction.

The most direct strategy for attaching the 14-carbon chain to the C-3 position of 5-methoxyindole is through a Friedel-Crafts acylation reaction . This involves reacting 5-methoxyindole with tetradecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from tetradecanoyl chloride and the Lewis acid will preferentially attack the electron-rich C-3 position of the indole ring, forming 5-methoxy-3-tetradecanoylindole.

Following the acylation, the ketone functional group of 5-methoxy-3-tetradecanoylindole must be selectively reduced to a secondary alcohol to yield the final product, 1H-Indole-3-tetradecanol, 5-methoxy-. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . google.comnih.gov This reagent is mild enough to reduce the ketone to an alcohol without affecting the aromatic indole ring. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727).

An alternative, though less direct, strategy could involve a Grignard reaction between a C-3 metallated indole derivative and tetradecanal. However, the Friedel-Crafts acylation followed by reduction is generally a more common and reliable approach for this type of transformation.

For the Friedel-Crafts acylation step , optimization of reaction conditions is crucial to maximize the yield of the desired C-3 acylated product and minimize side reactions. Key parameters to consider include:

Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can significantly impact the reaction rate and selectivity.

Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) or carbon disulfide is typically used.

Temperature: The reaction is often carried out at low temperatures to control the reactivity and prevent polysubstitution.

For the reduction step , the choice of reducing agent and reaction conditions will determine the selectivity of the reduction.

Reducing Agent: Sodium borohydride is a good choice for the selective reduction of the ketone to the alcohol without reducing the indole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction.

Solvent: Protic solvents like ethanol or methanol are suitable for sodium borohydride reductions.

Temperature: The reduction is typically performed at room temperature or below.

Purification of the final product would likely involve column chromatography to separate it from any unreacted starting materials or byproducts.

Table 2: Proposed Two-Step Synthesis of 1H-Indole-3-tetradecanol, 5-methoxy-

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 5-Methoxyindole, Tetradecanoyl chloride, AlCl₃, CH₂Cl₂ | 5-Methoxy-3-tetradecanoylindole |

| 2 | Selective Reduction | 5-Methoxy-3-tetradecanoylindole, NaBH₄, Ethanol | 1H-Indole-3-tetradecanol, 5-methoxy- |

Synthesis of Structural Analogs and Derivatives of 1H-Indole-3-tetradecanol, 5-methoxy-

The synthetic route to 1H-Indole-3-tetradecanol, 5-methoxy- can be adapted to produce a variety of structural analogs and derivatives.

Analogs with varying alkyl chain lengths can be synthesized by using different acyl chlorides (e.g., octanoyl chloride, dodecanoyl chloride) in the initial Friedel-Crafts acylation step.

Analogs with different substituents on the indole ring can be prepared by starting with the appropriately substituted indole core. For example, using 5-chloroindole (B142107) or 5-bromoindole (B119039) in the initial acylation would lead to the corresponding 5-halogenated analogs. The synthesis of various substituted indoles, such as 5-iodo-6-methoxy-1H-indole-3-carbaldehyde, has been reported, which could serve as precursors for further elaboration. rsc.org

Derivatives of the hydroxyl group in the tetradecanol side chain can also be synthesized. For instance, the hydroxyl group could be esterified or etherified to produce a range of derivatives with potentially different properties. The synthesis of 3-(hydroxymethyl)-3,4-dihydro-1H- prepchem.comresearchgate.netoxazino[4,3-a]indol-1-ones and their subsequent conversion into various 3-O-, 3-S-, or 3-N-derivatives demonstrates the feasibility of modifying a hydroxyl group attached to an indole-related system. nih.gov

Furthermore, the indole nitrogen can be functionalized to create N-substituted analogs. This is often done to modify the electronic properties of the indole ring or to introduce additional functional groups.

The synthesis of various 3-substituted indoles through reactions involving alkylideneindolenine intermediates also presents a versatile approach for creating a diverse library of analogs. rsc.org

Modifications to the Indole Ring System

The indole nucleus is an electron-rich bicyclic system, and the presence of a methoxy group further enhances its reactivity. chim.it Modifications to this core structure are crucial for developing new derivatives. Key strategies for modifying the indole ring in precursors to 5-methoxy-1H-indole-3-tetradecanol include N-alkylation, C-2 substitution, and alterations to the benzene portion of the ring system.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be functionalized through various reactions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. Protecting groups, such as Pivaloyl or Tosyl, are often employed on the indole nitrogen to direct reactions to other positions or to be removed at a later stage. chemicalbook.comwikipedia.org The use of a Tosyl group, for example, can facilitate subsequent reactions at other positions of the indole ring. researchgate.net

C-2 and C-3 Functionalization: The C-3 position is the most nucleophilic and is the typical site of electrophilic substitution. chim.it To achieve substitution at the C-2 position, the C-3 position is often blocked with a removable group. The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazones and aldehydes or ketones, allowing for a variety of substituents on the indole ring. nih.govnih.gov For example, using a suitably substituted phenylhydrazine and a long-chain ketone can directly introduce the desired alkyl chain at the C-3 position.

Halogenation and Cross-Coupling: Halogenation of the indole ring provides a handle for further modifications through cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. chim.itmdpi.com For instance, direct iodination of the indole ring at the C-5 position has been achieved, which can then be used to introduce various aryl or alkyl groups. rsc.org While direct C-7 amination of indoles has been reported using an iron catalyst and a directing group, this highlights the possibility of functionalizing specific positions on the benzene ring portion. acs.org

Table 1: Examples of Indole Ring Modification Reactions

| Reaction Type | Reagents and Conditions | Position(s) Modified | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-1 | mdpi.com |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde, Acid catalyst (e.g., HCl, ZnCl₂) | C-2, C-3, Benzene ring | nih.govnih.gov |

| C-5 Iodination | Iodine-based reagents | C-5 | rsc.org |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | C-5 (if halogenated) | chim.it |

Variations of the 5-Methoxy Substituent

The 5-methoxy group significantly influences the electronic properties of the indole ring, enhancing its reactivity. chim.it Altering this substituent can lead to derivatives with different properties.

Demethylation to 5-Hydroxyindoles: The methoxy group can be cleaved to yield the corresponding 5-hydroxyindole (B134679) derivative. mdpi.com This is commonly achieved using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be re-alkylated with different alkyl groups to introduce variety.

Synthesis of Other 5-Alkoxy-Indoles: Instead of starting with 5-methoxyindole, one can begin with 5-hydroxyindole and introduce various alkoxy groups through Williamson ether synthesis. Alternatively, starting materials with different 5-alkoxy groups can be used in the initial indole synthesis, such as the Fischer or Bartoli methods. researchgate.net For example, 5-benzyloxy-1H-indole-2-carboxylic acid has been synthesized and used as a precursor. mdpi.com

Table 2: Synthetic Approaches for Varying the 5-Alkoxy Group

| Target Moiety | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| 5-Hydroxyindole | Demethylation of 5-methoxyindole | Boron tribromide (BBr₃) | mdpi.com |

| 5-Benzyloxyindole | Benzylation of 5-hydroxyindole or synthesis from 3-benzyloxybenzaldehyde | Benzyl bromide, K₂CO₃ | mdpi.com |

Alterations to the Tetradecanol Chain

The long alkyl chain at the C-3 position is a defining feature of 1H-Indole-3-tetradecanol, 5-methoxy-. Modifications to this chain can be achieved through several synthetic routes.

Varying the Chain Length: One straightforward approach is to use different long-chain aldehydes or ketones in reactions with the indole nucleus. For instance, a Grignard reaction between a 5-methoxyindole-3-magnesium halide and a long-chain aldehyde can introduce chains of varying lengths. Alternatively, a Wittig reaction using a triphenylphosphonium ylide derived from a long-chain alkyl halide can be employed to build the carbon chain.

Introducing Functionality: The tetradecanol chain can be further functionalized. For example, the terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups like esters or ethers. It is also possible to introduce unsaturation or branching into the alkyl chain by selecting appropriate starting materials for the synthesis. The synthesis of various 3-substituted indoles has been achieved using alcohols as alkylating agents in the presence of an iron catalyst. researchgate.net

Table 3: Methods for Modifying the C-3 Side Chain

| Modification | Synthetic Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Varying Chain Length | Grignard Reaction | 5-methoxyindole-3-magnesium halide, R-CHO | researchgate.net |

| Varying Chain Length | Wittig Reaction | Ph₃P=CHR, 5-methoxy-indole-3-carboxaldehyde | researchgate.net |

Stereoselective Synthetic Methodologies and Chiral Resolution Techniques

Since the C-3 position of 1H-Indole-3-tetradecanol, 5-methoxy- is attached to a hydroxyl-bearing carbon, this carbon is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires either stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. symeres.com This can be achieved by using chiral catalysts or chiral auxiliaries. For example, the asymmetric reduction of a precursor ketone, 5-methoxy-1H-indol-3-yl tetradecyl ketone, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) or a chiral metal complex can yield the desired enantiomer of the alcohol. acs.orgyoutube.com

Chiral Resolution: If a racemic mixture of the alcohol is synthesized, the enantiomers can be separated. wikipedia.org Common methods include:

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid, to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization. wikipedia.orgchiralpedia.com The separated diastereomers are then hydrolyzed to yield the pure enantiomers of the alcohol.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can be used to separate the enantiomers. symeres.comchiralpedia.comnih.gov This method relies on the differential interaction of the enantiomers with the chiral stationary phase.

Table 4: Approaches to Obtain Enantiomerically Pure 1H-Indole-3-tetradecanol, 5-methoxy-

| Method | Description | Key Aspect | Reference(s) |

|---|---|---|---|

| Asymmetric Reduction | Stereoselective reduction of a precursor ketone. | Use of a chiral catalyst (e.g., CBS catalyst) or chiral reducing agent. | acs.orgyoutube.com |

| Classical Resolution | Formation and separation of diastereomeric derivatives. | Reaction with a chiral resolving agent followed by crystallization. | wikipedia.orgchiralpedia.com |

Elucidation of Biosynthetic Pathways and Natural Occurrence of 1h Indole 3 Tetradecanol, 5 Methoxy

Identification of Natural Sources and Producing Organisms for Related Indole (B1671886) Compounds

Indole alkaloids, with over 4,100 known compounds, are primarily derived from the amino acid tryptophan. wikipedia.org Their presence is particularly notable in certain plant families such as Apocynaceae (e.g., Catharanthus roseus and Rauvolfia serpentina), Ranunculaceae (buttercups), Solanaceae (nightshades), and Amaryllidaceae (amaryllis). youtube.com Fungi, especially from the Ascomycota phylum like Penicillium and Aspergillus species, are also prolific producers of a diverse array of indole alkaloids. nih.gov

5-methoxyindole (B15748) derivatives, which are structurally closer to 1H-Indole-3-tetradecanol, 5-methoxy-, have been identified in various organisms. For instance, 5-methoxytryptamine (B125070) (5-MT) is naturally present at low levels in the pineal gland of animals and can be formed through the O-methylation of serotonin (B10506) or the N-deacetylation of melatonin (B1676174). wikipedia.org It has also been reported in plants like Mimosa somnians and Cinchona calisaya. nih.gov The well-known neurohormone melatonin (N-acetyl-5-methoxytryptamine) is found ubiquitously in animals, plants, and microorganisms. nih.govnih.gov

While the specific compound 1H-Indole-3-tetradecanol, 5-methoxy- has not been prominently featured in natural product databases, its structural components—a 5-methoxyindole core and a long aliphatic chain—suggest it could potentially be a specialized metabolite in organisms that produce other lipophilic indole compounds. The following table summarizes the natural sources of some related indole compounds.

| Compound Name | Natural Source(s) |

| Indole Alkaloids (General) | Catharanthus roseus, Rauvolfia serpentina, Passiflora incarnata, Mitragyna speciosa, Penicillium spp., Aspergillus spp. nih.govyoutube.com |

| 5-Methoxytryptamine (5-MT) | Pineal gland (animals), Mimosa somnians, Cinchona calisaya wikipedia.orgnih.gov |

| Melatonin (N-acetyl-5-methoxytryptamine) | Pineal gland (animals), various plants, microorganisms nih.govnih.gov |

| 5-Methoxytryptophan (5-MTP) | Identified as a metabolite in human fibroblasts. oatext.comnih.gov |

Postulated or Verified Enzymatic Pathways for 5-Methoxyindole Derivative Biosynthesis

The biosynthesis of all indole alkaloids originates from the amino acid tryptophan. wikipedia.orgyoutube.com The formation of 5-methoxyindole derivatives typically involves a series of enzymatic steps that modify the tryptophan core. The pathway to melatonin, a well-studied 5-methoxyindole, provides a robust model for understanding the synthesis of related compounds. nih.govresearchgate.net

The key enzymatic steps are:

Hydroxylation: The pathway often begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by tryptophan hydroxylase (TPH). mdpi.com

Decarboxylation: This is followed by the decarboxylation of 5-HTP to produce 5-hydroxytryptamine (serotonin), a reaction mediated by an aromatic amino acid decarboxylase. mdpi.com In plants, tryptophan can be first decarboxylated to tryptamine (B22526) by tryptophan decarboxylase (TDC), which is then hydroxylated at the 5-position by tryptamine 5-hydroxylase (T5H) to yield serotonin. researchgate.netnih.gov

Acetylation: Serotonin can then be acetylated by arylalkylamine N-acetyltransferase (AANAT) or serotonin N-acetyltransferase (SNAT) to form N-acetylserotonin. researchgate.netoup.com

Methylation: The final step to produce a 5-methoxyindole is the transfer of a methyl group to the 5-hydroxyl group. This reaction is catalyzed by hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT). researchgate.netoup.com

Based on these established pathways, a plausible biosynthetic route for 1H-Indole-3-tetradecanol, 5-methoxy- can be postulated. It would likely start from a 5-methoxyindole precursor, such as 5-methoxytryptamine or 5-methoxyindole-3-acetaldehyde. The long tetradecanol (B45765) side chain could be attached through the action of a reductase and potentially a series of elongase enzymes, or via the condensation of the indole nucleus with a 14-carbon fatty acid derivative.

The following table details the key enzymes involved in the biosynthesis of 5-methoxyindole derivatives.

| Enzyme | Function | Precursor(s) | Product(s) |

| Tryptophan Hydroxylase (TPH) | Adds a hydroxyl group to the 5-position of the indole ring. | Tryptophan | 5-Hydroxytryptophan (5-HTP) |

| Tryptophan Decarboxylase (TDC) | Removes the carboxyl group from tryptophan. | Tryptophan | Tryptamine |

| Tryptamine 5-Hydroxylase (T5H) | Adds a hydroxyl group to the 5-position of tryptamine. | Tryptamine | Serotonin (5-Hydroxytryptamine) |

| Arylalkylamine N-acetyltransferase (AANAT)/Serotonin N-acetyltransferase (SNAT) | Transfers an acetyl group to the amine of serotonin. | Serotonin, Acetyl-CoA | N-acetylserotonin |

| Hydroxyindole-O-methyltransferase (HIOMT)/N-acetylserotonin O-methyltransferase (ASMT) | Transfers a methyl group to the 5-hydroxyl group of an indole. | N-acetylserotonin, S-adenosyl methionine | Melatonin |

Precursor Incorporation Studies in Biological Systems

Precursor incorporation studies using isotopically labeled compounds have been fundamental in elucidating the biosynthetic pathways of indole alkaloids. The foundational role of tryptophan as the primary precursor for the indole ring has been consistently demonstrated in numerous studies across different organisms. youtube.comnih.govegpat.com

For example, experiments involving the administration of labeled tryptophan to Vinca rosea seedlings have shown its incorporation into various indole alkaloids. Similarly, feeding experiments in fungi have confirmed that tryptophan and its derivatives, such as tryptamine and indole-3-glycerol-phosphate, serve as the building blocks for fungal indole alkaloids. nih.gov

In the context of 5-methoxyindole derivatives, studies have shown that labeled L-tryptophan can be converted to 5-methoxyindole metabolites in various cell types. nih.gov While specific precursor incorporation studies for 1H-Indole-3-tetradecanol, 5-methoxy- are not available, it is highly probable that both the indole ring and the 5-methoxy group are derived from tryptophan through the enzymatic machinery described in the previous section. The tetradecanol side chain would likely originate from the fatty acid metabolism pool, and its incorporation could be traced using labeled fatty acids or their precursors.

Role of 1H-Indole-3-tetradecanol, 5-methoxy- in Ecological and Physiological Processes (e.g., microbial interactions, plant defense)

While the specific ecological and physiological roles of 1H-Indole-3-tetradecanol, 5-methoxy- have not been characterized, the functions of related indole compounds offer significant insights into its potential activities. Indole and its derivatives are crucial signaling molecules in various biological interactions. benthamdirect.com

In plants, indole itself acts as a defense signal against herbivores and pathogens. meddocsonline.orgbohrium.com It can prime plant defenses, leading to a more robust and rapid response to subsequent attacks. nih.gov This priming can involve the increased production of other defensive compounds like jasmonic acid and terpenes. meddocsonline.orgnih.gov Furthermore, indole derivatives can serve as direct deterrents or toxins to insects and microbes. benthamdirect.commeddocsonline.org The lipophilic nature imparted by the long tetradecanol chain in 1H-Indole-3-tetradecanol, 5-methoxy- could enhance its ability to interact with and disrupt microbial cell membranes, suggesting a potential role in plant defense against fungal or bacterial pathogens. Indeed, the related compound 5-methoxyindole has shown antifungal activity against Fusarium graminearum. mdpi.com

In microbial communities, indole is a known signaling molecule that can regulate processes such as biofilm formation, virulence, and drug resistance. benthamdirect.com The structural modifications found in 1H-Indole-3-tetradecanol, 5-methoxy- could modulate these signaling activities, potentially influencing inter-species communication and competition.

In Vitro and Mechanistic Investigations into the Biological Activities of 1h Indole 3 Tetradecanol, 5 Methoxy

Cellular and Subcellular Modulatory Effects

The biological activities of indole (B1671886) derivatives are deeply rooted in their interactions at the cellular and subcellular levels. The specific nature of these interactions is heavily influenced by the type and position of functional groups on the indole core.

While direct studies on 1H-Indole-3-tetradecanol, 5-methoxy- are not extensively documented, research on related methoxy-indole structures provides insight into its potential enzymatic interactions. For instance, certain substituted 5-(4-methoxyphenyl)-1H-indoles have been investigated for their ability to inhibit the enzymatic activity of lipoxygenases (ALOX), such as rabbit ALOX15. mdpi.com These enzymes are involved in the metabolism of polyunsaturated fatty acids and have been implicated in processes like inflammation and cell differentiation. mdpi.com The inhibitory activity of these indole compounds can be substrate-selective, suggesting a specific interaction with the enzyme's regulatory or active sites. mdpi.com

Furthermore, other indole derivatives have been identified as inhibitors of critical enzymes like tryptophan dioxygenase, which is involved in cancer immunomodulation, and the C-terminal domain of RNA polymerase II. sigmaaldrich.com The 5-methoxy substitution on the indole ring is a common feature in many biologically active molecules, implying its importance in directing interactions with key enzymatic systems. chim.it

The 5-methoxy-indole moiety is a key pharmacophore that confers affinity for various receptors, most notably serotonin (B10506) (5-HT) receptors and the Aryl Hydrocarbon Receptor (AhR).

Structurally similar compounds to 5-methoxyindoles, such as 2,5-dimethoxy-substituted phenethylamines, exhibit significant binding to 5-HT2A and 5-HT2C receptors. frontiersin.org The nature of the substituent at the 4-position of these analogs can determine whether the compound acts as an agonist or an antagonist. frontiersin.org Generally, derivatives with a 5-methoxy group show a preference for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. frontiersin.org For example, 5-Methoxytryptamine (B125070) (5-MT), a naturally occurring indoleamine, is a potent agonist at the 5-HT2B receptor and also interacts with the 5-HT2A receptor, which is believed to mediate its potential psychoactive effects. wikipedia.org

A study on various methylated and methoxylated indoles revealed their ability to modulate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, including the CYP1A1 enzyme. nih.gov Compounds like 7-methoxy-indole were found to be effective agonists of AhR, inducing its nuclear translocation and binding to promoter regions of target genes. nih.gov Conversely, other substituted indoles acted as AhR antagonists. nih.gov This suggests that 5-methoxy-indole derivatives could function as AhR modulators.

Below is a table summarizing the receptor binding affinities of some methoxy-indole-related compounds.

| Compound/Class | Receptor Target | Activity Profile | Ki (nM) / IC50 (µM) |

| 2,5-Dimethoxy-4-alkyloxy phenethylamines (2C-O derivatives) | 5-HT2A | Partial Agonist | Ki = 8–1000 nM |

| 2,5-Dimethoxy-4-alkyloxy phenethylamines (2C-O derivatives) | 5-HT2A | Partial Agonist | EC50 = 16–2600 nM |

| 4-Me-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | - |

| 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | - |

| 3-Me-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | IC50 = 19 µM |

| 2,3-diMe-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | IC50 = 11 µM |

This table presents data for compounds structurally related to 1H-Indole-3-tetradecanol, 5-methoxy-, to infer potential receptor interactions. Data sourced from Frontiers in Psychiatry and Journal of Medicinal Chemistry. frontiersin.orgnih.gov

The engagement of receptors and enzymes by 5-methoxy-indole derivatives directly translates to the modulation of intracellular signaling pathways and metabolic activities. The activation of AhR by indole agonists, for example, initiates a signaling cascade that leads to the transcription of metabolic enzymes. nih.gov

The metabolism of tryptamines with a 5-methoxy group, such as 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT), has been studied in vitro using human liver microsomes. nih.gov The primary metabolic pathways for this compound include O-demethylation (removal of the methyl group from the methoxy (B1213986) ether), hydroxylation on the indole ring, and N-dealkylation of the side chain. nih.gov Similarly, the metabolism of other synthetic cannabinoids with an indole core involves extensive hydroxylation and carboxylation. nih.gov It is plausible that 1H-Indole-3-tetradecanol, 5-methoxy- undergoes similar metabolic transformations, with the long tetradecanol (B45765) chain also being a potential site for oxidation.

Indole derivatives like 5-methoxyindole-2-carboxylic acid (MI2CA) have shown involvement in processes that protect against oxidative stress and enhance long-term potentiation in neuronal models, indicating an influence on fundamental cellular health and signaling pathways. nih.gov

Identification and Characterization of Molecular Targets

Identifying the precise molecular targets of a compound is essential for understanding its mechanism of action. For novel compounds like 1H-Indole-3-tetradecanol, 5-methoxy-, this process often involves computational and experimental approaches.

While direct binding partners for 1H-Indole-3-tetradecanol, 5-methoxy- have not been experimentally determined, in silico and in vitro methods used for related compounds offer a clear path forward. Molecular docking studies with related indole structures have suggested specific binding modes within the ligand-binding pockets of receptors like AhR. nih.gov These models indicate that even subtle structural differences can determine whether an indole derivative acts as an agonist or an antagonist. nih.gov

For other indole conjugates, studies have demonstrated allosteric binding to proteins like penicillin-binding protein 2a (PBP2a), a key target in antibiotic resistance. mdpi.com This suggests that indole compounds can exert their effects not only by competing with endogenous ligands at active sites but also by binding to distinct, allosteric sites to modulate protein function. mdpi.com The long tetradecanol chain of the title compound could play a significant role in anchoring the molecule within a binding pocket, potentially enhancing affinity and specificity for its target.

The biological responses induced by a compound are a direct consequence of its interactions with molecular targets. For methoxyindoles acting on AhR, the mechanistic pathway is relatively well-defined: ligand binding causes the receptor to translocate to the nucleus, dimerize with the AhR nuclear translocator (ARNT), and bind to specific DNA sequences (xenobiotic response elements), thereby initiating gene transcription. nih.gov

In the context of antibacterial activity, indole derivatives can interfere with multiple vital bacterial processes, including cell wall formation, biofilm production, and virulence factor expression. mdpi.com The combination of an indole scaffold with other chemical moieties, like triazoles, can lead to synergistic effects, potentially by inhibiting multiple targets simultaneously. mdpi.com The mechanism for 1H-Indole-3-tetradecanol, 5-methoxy- would similarly depend on which molecular targets it binds to with the highest affinity, a characteristic that requires future experimental validation.

Structure-Activity Relationship (SAR) Studies for 1H-Indole-3-tetradecanol, 5-methoxy- and its Derivatives

Correlating Indole Substitution Patterns with Biological Outcome

The indole nucleus is a versatile scaffold whose biological activity can be finely tuned by the strategic placement of various substituents. researchgate.netchula.ac.th Research on diverse indole derivatives demonstrates that the nature and position of functional groups on the benzene (B151609) portion of the indole ring significantly influence their biological effects, such as anticancer and antimicrobial activities. nih.govnih.gov

For instance, studies on indole-imidazole conjugates targeting methicillin-resistant Staphylococcus aureus (MRSA) revealed that halogen substitution at the C-5 and C-6 positions can modulate activity. While a 5-fluoro analogue was found to be inactive, compounds bearing 5-bromo or 5-chloro substituents retained or exhibited altered activity profiles, highlighting the electronic and steric effects of substituents at this position. nih.gov In other research, the introduction of a substituent at the C-5 position of certain indole derivatives was shown to enhance anti-tumor activity, whereas substitution at the C-7 position was detrimental. nih.gov The electronic properties of substituents on the indole ring have been shown to have little effect on the reaction outcomes in certain synthetic methodologies, yet they can be critical for biological interactions. nih.gov

These findings underscore that the biological outcome of an indole derivative is not determined by a single feature but by the collective contribution of its substitution pattern. The specific location and electronic nature of each group dictate the molecule's ability to interact with target proteins and enzymes. nih.gov

| Indole Scaffold | Substitution Position | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Parthenolide-indole derivatives | C-5 | -F, -Cl, -OCH3 | Introduction of methoxy or halogen groups was not conducive to anti-proliferative activity in this specific series. | nih.gov |

| Betulinic acid-indole conjugates | C-5 | -H, -F, -Cl, -Br, -CH3 | Substituents at C-5 enhanced anti-tumor activity. | nih.gov |

| Betulinic acid-indole conjugates | C-7 | -H, -F, -Cl, -Br, -CH3 | Introduction of a substituent at C-7 greatly reduced anti-proliferative activity. | nih.gov |

| Indole-imidazole conjugates | C-5 | -F | Compound was devoid of anti-MRSA activity. | nih.gov |

| Indole-imidazole conjugates | C-5 | -Br | Compound demonstrated anti-MRSA activity. | nih.gov |

Significance of the 5-Methoxy Group for Specific Activity

The methoxy group (-OCH3), particularly at the C-5 position of the indole ring, is a common feature in many biologically active natural and synthetic compounds. chim.it This group can significantly enhance the electron-donating properties of the indole ring, influencing its reactivity and interaction with biological macromolecules. chim.it In the context of 1H-Indole-3-tetradecanol, 5-methoxy-, the 5-methoxy group is crucial for defining its specific biological activity profile.

Studies on compounds like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have highlighted its potential neuroprotective properties. nih.gov The presence of the 5-methoxy group is integral to these effects. Similarly, melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a well-known indoleamine, relies on its 5-methoxy group for its diverse physiological roles, including its function in the human placenta. oup.com

Influence of the Tetradecanol Side Chain on Binding and Efficacy

The C-3 position of the indole ring is a common site for substitution, and the nature of the side chain at this position is a critical determinant of biological activity. researchgate.netresearchgate.net For 1H-Indole-3-tetradecanol, 5-methoxy-, the long, flexible 14-carbon alcohol (tetradecanol) chain plays a pivotal role in binding and efficacy, primarily through hydrophobic interactions.

While direct SAR studies on the tetradecanol chain of this specific molecule are not available, research on related indole derivatives provides valuable insights. For instance, in the field of cannabimimetic indoles, the length of the N-1 alkyl side chain is critical for high-affinity binding to cannabinoid receptors. nih.gov In one study, optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain, and extending the chain to seven carbons resulted in a dramatic decrease in binding affinity. nih.gov This demonstrates that there is often an optimal length for an alkyl or alkanol side chain to fit within the hydrophobic pockets of a target receptor or enzyme.

The terminal hydroxyl group (-OH) of the tetradecanol chain also contributes to the molecule's properties. It can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in a binding site. This dual functionality of a long lipophilic chain coupled with a polar terminus is a common strategy in drug design to achieve specific target engagement and modulate efficacy. The alkylation of the indole C-3 position with various alcohols is a well-established method for generating diverse derivatives for biological screening. researchgate.netresearchgate.net

| Compound Series | Alkyl Chain Length (Number of Carbons) | Effect on Binding Affinity (CB1 & CB2 Receptors) | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | 1-2 | Lower affinity. | nih.gov |

| Cannabimimetic Indoles | 3-6 | High affinity binding. | nih.gov |

| Cannabimimetic Indoles | 5 | Optimum binding affinity. | nih.gov |

| Cannabimimetic Indoles | 7 | Dramatic decrease in binding affinity. | nih.gov |

Pre-clinical In Vivo Investigations of Mechanistic Hypotheses

While specific in vivo studies on 1H-Indole-3-tetradecanol, 5-methoxy- are not extensively documented in the public domain, investigations into structurally related indole derivatives provide insight into potential mechanistic pathways that could be relevant. These studies often aim to validate in vitro findings in a complex biological system.

For example, a mechanistic hypothesis for certain indole derivatives is the modulation of inflammatory pathways. Pre-clinical in vivo studies on novel 11-oxo-oleanolic acid indole derivatives have explored their anti-inflammatory mechanisms. nih.gov These investigations revealed that the compounds could exert their effects by inhibiting the production of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, and TNF-α. nih.gov The underlying mechanism explored in these studies involved the inhibition of key signaling pathways like NF-κB, MAPKs, and PI3K/Akt, which are central to the inflammatory response. nih.gov Furthermore, the activation of the protective Nrf2/HO-1 signaling pathway was also identified as a potential mechanism of action. nih.gov

Another mechanistic avenue for indole compounds relates to their interaction with specific receptor systems. The pharmacological profile of certain aminoalkylindoles has been investigated in vivo to confirm that their effects are mediated through specific targets, such as cannabinoid receptors. nih.gov These studies help to confirm that the binding affinity observed in vitro translates to a functional effect in a living organism, thereby validating the mechanistic hypothesis that the compound acts as a modulator of that particular receptor system. Such investigations are crucial for bridging the gap between molecular interactions and physiological outcomes.

Advanced Analytical Methodologies for the Characterization and Detection of 1h Indole 3 Tetradecanol, 5 Methoxy in Research Contexts

Sophisticated Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are fundamental to the separation and quantitative analysis of 1H-Indole-3-tetradecanol, 5-methoxy-. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. nih.govmdpi.com A robust HPLC method for 1H-Indole-3-tetradecanol, 5-methoxy- would be developed by systematically optimizing several key parameters to achieve efficient separation and sensitive detection.

The development process typically involves the selection of an appropriate stationary phase, such as a C18 reversed-phase column, which is effective for separating non-polar to moderately polar compounds like indole derivatives. nih.gov The mobile phase composition, a critical factor influencing retention and selectivity, would be optimized through gradient elution, likely employing a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). mdpi.comnih.gov The gradient would be programmed to ensure adequate retention and sharp peak shapes for the target analyte.

Other parameters to be optimized include the column temperature, which can affect peak shape and resolution, and the flow rate of the mobile phase. mdpi.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the indole chromophore, typically around 280 nm. nih.gov For enhanced selectivity and sensitivity, a fluorescence detector can be employed, as many indole compounds exhibit natural fluorescence. nih.gov

Table 1: Illustrative HPLC Method Parameters for Indole Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution |

| Gradient Elution | Programmed change in A/B ratio | To achieve optimal separation of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | To ensure efficient separation and reasonable analysis time |

| Column Temperature | 30-45 °C | To improve peak shape and reproducibility mdpi.com |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 360 nm) | To detect and quantify the analyte nih.govnih.govnih.gov |

| Injection Volume | 10-20 µL | Introduction of the sample onto the column |

This table represents a generalized starting point for method development. Actual parameters would require empirical optimization for 1H-Indole-3-tetradecanol, 5-methoxy-.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While 1H-Indole-3-tetradecanol, 5-methoxy- itself is not highly volatile due to its long alkyl chain and polar hydroxyl group, GC-MS analysis can be employed, often following a derivatization step to increase its volatility and thermal stability. A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

The analysis would involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. nih.gov The column, typically coated with a non-polar or moderately polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. researchgate.netnih.gov

Table 2: Typical GC-MS Operational Parameters for Indole Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polysiloxane-based stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) nih.gov |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 70°C for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min) nih.gov |

| Injector Temperature | 250-280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-550 |

These parameters are illustrative and would need to be optimized for the specific TMS-derivative of 1H-Indole-3-tetradecanol, 5-methoxy-.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal tool for the analysis of 1H-Indole-3-tetradecanol, 5-methoxy- in complex matrices such as biological fluids or plant extracts. nih.govnih.gov This technique is particularly advantageous as it often does not require derivatization, unlike GC-MS. mdpi.com

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. For indole derivatives, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. nih.govsigmaaldrich.com ESI is a soft ionization method that typically produces protonated molecules [M+H]+, minimizing fragmentation and providing clear molecular weight information. The mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) instrument, then separates the ions based on their mass-to-charge ratio. amazonaws.com

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. nih.govmdpi.com In MRM, a specific precursor ion (e.g., the [M+H]+ of the target compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process significantly reduces background noise and enhances the sensitivity and specificity of the analysis, which is crucial for detecting low-abundance compounds in complex mixtures. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Beyond chromatographic separation and basic identification, advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of novel or uncharacterized compounds like 1H-Indole-3-tetradecanol, 5-methoxy-.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete chemical structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. researchgate.netnih.govclockss.org

For 1H-Indole-3-tetradecanol, 5-methoxy-, a suite of 2D NMR experiments would be employed to assemble its structure:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the spin systems within the indole ring and the tetradecanol (B45765) chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the tetradecanol chain to the C3 position of the indole ring and the methoxy (B1213986) group to the C5 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing information about the molecule's three-dimensional conformation. nih.gov

By piecing together the information from these experiments, the complete and unambiguous structure of 1H-Indole-3-tetradecanol, 5-methoxy- can be determined. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, typically to within a few parts per million (ppm). nih.govspectroscopyonline.com This level of accuracy allows for the determination of the elemental composition of the molecule, which is a critical piece of information for structural elucidation. libretexts.org

For 1H-Indole-3-tetradecanol, 5-methoxy-, an HRMS analysis would yield a very precise mass for the molecular ion. This experimental mass can then be compared to the calculated exact masses of potential molecular formulas. Given the known elements (C, H, N, O), the high accuracy of the measurement would likely result in a single, unambiguous molecular formula, C₂₃H₃₇NO₂. This confident assignment of the molecular formula provides a fundamental constraint that, in conjunction with NMR data, confirms the identity of the compound. uci.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1H-Indole-3-tetradecanol, 5-methoxy- |

| Acetonitrile |

| Formic Acid |

| Acetic Acid |

| Methanol |

Computational and Theoretical Investigations into the Structure and Interactions of 1h Indole 3 Tetradecanol, 5 Methoxy

Molecular Docking and Virtual Screening for Putative Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen for potential drugs by predicting their binding affinity and mode to a protein target.

For a molecule like 1H-Indole-3-tetradecanol, 5-methoxy-, a virtual screening campaign would typically involve docking it against a library of known biological targets, such as enzymes or receptors, to identify potential interactions. For instance, studies on other indole (B1671886) derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) or tyrosinase. ajchem-a.commdpi.com The binding affinity is often reported as a docking score in kcal/mol, with more negative values indicating a stronger predicted interaction.

Table 1: Illustrative Molecular Docking Data for Indole Derivatives Against Various Targets (Hypothetical for 1H-Indole-3-tetradecanol, 5-methoxy-)

| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG120, TYR355, SER530 |

| Tyrosinase | -7.9 | HIS263, SER282, VAL283 |

| 5-HT4 Receptor | -9.2 | ASP100, PHE268, TYR306 |

This table is for illustrative purposes only and does not represent actual data for 1H-Indole-3-tetradecanol, 5-methoxy-.

Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions and Conformational Dynamics

Following initial identification of a potential target through docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions over time. MD simulations model the movement of atoms and molecules, allowing researchers to observe how the ligand and protein interact in a simulated physiological environment.

For 1H-Indole-3-tetradecanol, 5-methoxy-, an MD simulation would reveal the flexibility of its long tetradecanol (B45765) chain within the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can predict molecular geometry, charge distribution, and reactivity indicators like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For 1H-Indole-3-tetradecanol, 5-methoxy-, these calculations would elucidate the electron-donating effect of the 5-methoxy group on the indole ring and the reactivity profile of the molecule. Furthermore, quantum chemistry can predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound.

Table 2: Hypothetical Predicted Electronic Properties for 1H-Indole-3-tetradecanol, 5-methoxy-

| Property | Predicted Value (Hypothetical) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| Dipole Moment | 2.5 Debye |

This table is for illustrative purposes only and does not represent actual data for 1H-Indole-3-tetradecanol, 5-methoxy-.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling for Predictive Insights and Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

If a series of analogs of 1H-Indole-3-tetradecanol, 5-methoxy- were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area) and correlating them with the observed activity. Such models have been successfully developed for other classes of indole derivatives to predict their anti-inflammatory or antimicrobial activities. researchgate.net

Prospective Research Avenues and Fundamental Contributions of 1h Indole 3 Tetradecanol, 5 Methoxy to Chemical Biology

Development of Novel Chemical Probes and Biosensors Based on the Compound's Scaffold

Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of 1H-Indole-3-tetradecanol, 5-methoxy- to serve as chemical probes. These probes would be instrumental in visualizing the compound's subcellular localization and identifying its binding partners. Furthermore, the development of biosensors, potentially based on fluorescence resonance energy transfer (FRET) or other advanced sensing technologies, could enable real-time monitoring of the compound's interactions within living cells.

Integration with Systems Biology and Omics Approaches to Elucidate Broader Biological Roles

Once the basic biological activity of 1H-Indole-3-tetradecanol, 5-methoxy- is established, systems biology approaches would be crucial for understanding its broader effects. Transcriptomic (RNA-seq), proteomic, and metabolomic studies could reveal global changes in gene expression, protein levels, and metabolic pathways induced by the compound. This data would provide a holistic view of its cellular impact and help in formulating hypotheses about its mechanism of action.

Exploration of Undiscovered Mechanistic Pathways and Target Identification

A critical area of future investigation would be the identification of the specific molecular targets of 1H-Indole-3-tetradecanol, 5-methoxy- . Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies could be employed to pinpoint its direct binding partners. Elucidating these targets would be the first step in unraveling the mechanistic pathways through which this compound exerts its effects.

Contribution to the Fundamental Understanding of Indole (B1671886) Metabolism and Signaling in Diverse Research Models

Given its structure, 1H-Indole-3-tetradecanol, 5-methoxy- has the potential to be a valuable tool for studying indole metabolism and signaling. Research in various model organisms, from cell cultures to animal models, could explore how this compound is metabolized and whether it or its metabolites modulate known indole signaling pathways, such as those involving the aryl hydrocarbon receptor (AhR) or other indole-responsive receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.